
(2S,3R)-2-hex-1-ynyl-3-methyloxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R)-2-hex-1-ynyl-3-methyloxirane, also known as HMO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a chiral epoxide that contains a terminal alkyne, making it a useful building block for the synthesis of various biologically active molecules.
Mecanismo De Acción
The mechanism of action of (2S,3R)-2-hex-1-ynyl-3-methyloxirane is not well understood, but it is believed to be involved in various chemical reactions such as cycloadditions, nucleophilic additions, and ring-opening reactions. This compound's unique properties, including its terminal alkyne and epoxide functional groups, make it a versatile reagent in organic synthesis.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of (2S,3R)-2-hex-1-ynyl-3-methyloxirane. However, studies have shown that this compound can be toxic to cells and may have mutagenic properties. Therefore, caution should be exercised when handling this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (2S,3R)-2-hex-1-ynyl-3-methyloxirane in lab experiments is its versatility as a building block for the synthesis of various biologically active molecules. Additionally, this compound's unique properties, such as its terminal alkyne and epoxide functional groups, make it a useful reagent for various chemical reactions. However, one limitation of using this compound is its toxicity, which requires caution when handling.
Direcciones Futuras
There are several future directions for the research and application of (2S,3R)-2-hex-1-ynyl-3-methyloxirane. These include:
1. Developing new synthetic methodologies using (2S,3R)-2-hex-1-ynyl-3-methyloxirane as a key building block.
2. Investigating the mechanism of action of (2S,3R)-2-hex-1-ynyl-3-methyloxirane in various chemical reactions.
3. Exploring the potential of (2S,3R)-2-hex-1-ynyl-3-methyloxirane in the synthesis of new pharmaceuticals and agrochemicals.
4. Studying the toxicity and mutagenic properties of (2S,3R)-2-hex-1-ynyl-3-methyloxirane to better understand its potential risks.
Conclusion:
In conclusion, (2S,3R)-2-hex-1-ynyl-3-methyloxirane is a chiral epoxide that has gained significant attention in scientific research due to its unique properties. This compound's versatility as a building block for the synthesis of various biologically active molecules and its usefulness in various chemical reactions make it a valuable tool in organic synthesis. However, caution should be exercised when handling this compound due to its toxicity. Further research is needed to better understand this compound's mechanism of action and potential applications in pharmaceuticals and agrochemicals.
Métodos De Síntesis
The synthesis of (2S,3R)-2-hex-1-ynyl-3-methyloxirane involves the reaction of (S)-2-hexyn-1-ol with tert-butyl hydroperoxide in the presence of a chiral catalyst. This process yields a mixture of (2S,3R)- and (2S,3S)-isomers, which can be separated using various chromatographic techniques. The yield of this synthesis method is typically around 50%.
Aplicaciones Científicas De Investigación
(2S,3R)-2-hex-1-ynyl-3-methyloxirane has been used in various scientific research applications, including the synthesis of biologically active molecules such as natural products, pharmaceuticals, and agrochemicals. This compound has also been used in the development of new synthetic methodologies and as a chiral building block for the preparation of enantiomerically pure compounds.
Propiedades
Número CAS |
171869-57-1 |
|---|---|
Nombre del producto |
(2S,3R)-2-hex-1-ynyl-3-methyloxirane |
Fórmula molecular |
C9H14O |
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
(2S,3R)-2-hex-1-ynyl-3-methyloxirane |
InChI |
InChI=1S/C9H14O/c1-3-4-5-6-7-9-8(2)10-9/h8-9H,3-5H2,1-2H3/t8-,9+/m1/s1 |
Clave InChI |
FFNSVCKUTIOELN-BDAKNGLRSA-N |
SMILES isomérico |
CCCCC#C[C@H]1[C@H](O1)C |
SMILES |
CCCCC#CC1C(O1)C |
SMILES canónico |
CCCCC#CC1C(O1)C |
Sinónimos |
Oxirane, 2-(1-hexynyl)-3-methyl-, (2S-cis)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



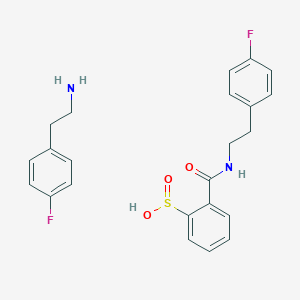
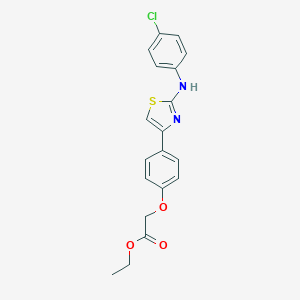
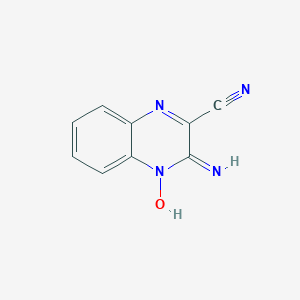
![(R)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B69492.png)
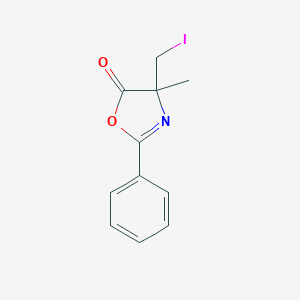
![4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene](/img/structure/B69498.png)
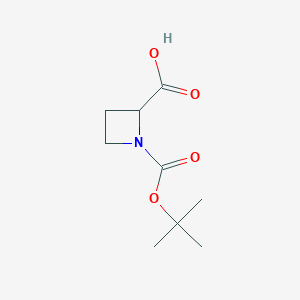
![Ethyl 4-(4-fluorophenoxy)-1,3-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B69506.png)
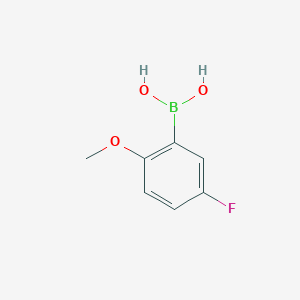
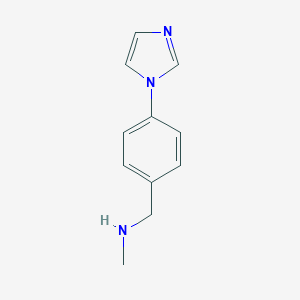
![3-[(2S)-1-methylpyrrolidin-2-yl]-3-oxopropanenitrile](/img/structure/B69510.png)
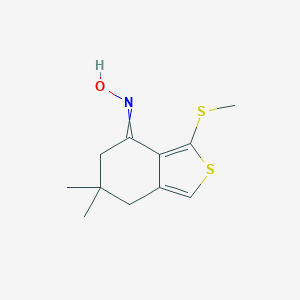
![Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy-](/img/structure/B69514.png)
![5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B69515.png)